molecular formula C17H12N2O3 B2723724 6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl benzenecarboxylate CAS No. 478029-28-6

6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl benzenecarboxylate

Cat. No.: B2723724
CAS No.: 478029-28-6
M. Wt: 292.294
InChI Key: HWJFYGVXPMPIGY-UHFFFAOYSA-N
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Description

6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl benzenecarboxylate is a pyridazine derivative characterized by a phenyl-substituted pyridazinyl core with a benzenecarboxylate ester group at position 2. This compound is structurally significant as a precursor or intermediate in organophosphate insecticides, notably pyridaphenthion (O,O-diethyl O-(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl) phosphorothioate), which is widely used in agricultural pest control . Its molecular framework serves as a scaffold for modifications, enabling diverse biological and chemical applications.

Properties

IUPAC Name

(6-oxo-1-phenylpyridazin-3-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3/c20-16-12-11-15(18-19(16)14-9-5-2-6-10-14)22-17(21)13-7-3-1-4-8-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJFYGVXPMPIGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=NN(C(=O)C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl benzenecarboxylate typically involves the reaction of 3(2H)-pyridazinone with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl benzenecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydropyridazine derivatives, and substituted phenyl derivatives .

Scientific Research Applications

6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl benzenecarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl benzenecarboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Molecular Comparisons

The table below summarizes key structural analogs, their molecular formulas, substituents, and applications:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications
6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl benzenecarboxylate (Core Structure) C₁₇H₁₃N₂O₃ - Phenyl group at N1
- Benzenecarboxylate ester at C3
293.30 Intermediate for pyridaphenthion
Pyridaphenthion (O,O-Diethyl O-(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl) phosphorothioate) C₁₄H₁₇N₂O₄PS - Phosphorothioate group at C3 340.33 Organophosphate insecticide
Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate C₁₇H₂₀N₂O₃S - Butylsulfanyl at C4 332.42 Research intermediate (no confirmed medical use)
4-Chloro-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarbonitrile C₁₁H₆ClN₃O - Chlorine at C4
- Nitrile at C3
231.64 Potential agrochemical intermediate
Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate C₁₇H₁₄F₆N₂O₃ - Trifluoromethyl groups at C4 and phenyl ring 432.30 Pharmaceutical research (e.g., kinase inhibitors)
6-Oxo-N′-[(E)-phenylmethylene]-1,6-dihydropyridazine-3-carbohydrazide C₁₂H₁₁N₅O₂ - Benzylidene-hydrazide at C3 265.25 Chelating agent or antimicrobial candidate
Pyridaphenthion
  • Activity : Acts as an acetylcholinesterase inhibitor, disrupting insect neurotransmission .
  • Research Findings: Demonstrates high efficacy against aphids and mites but raises environmental concerns due to toxicity to non-target species .
Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate
  • Safety Data: Limited hazard information reported; requires further toxicological evaluation .
4-Chloro-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarbonitrile
  • Chemical Behavior : The nitrile group at C3 increases electrophilicity, making it reactive in nucleophilic substitution reactions .
Trifluoromethyl-Substituted Analogs
  • Applications : Fluorinated derivatives exhibit metabolic stability and bioactivity in medicinal chemistry, such as in kinase inhibition studies .
Hydrazide Derivatives
  • 6-Oxo-N′-[(E)-phenylmethylene]-1,6-dihydropyridazine-3-carbohydrazide: Potential Use: Chelates metal ions (e.g., Cu²⁺, Fe³⁺), suggesting applications in catalysis or antimicrobial formulations .

Physicochemical Property Trends

  • Lipophilicity :
    • The trifluoromethyl and butylsulfanyl substituents increase logP values, enhancing lipid solubility .
    • The nitrile group in 4-chloro-6-oxo-1-phenyl-3-carbonitrile reduces solubility in polar solvents .
  • Thermal Stability :
    • Phosphorothioate derivatives (e.g., pyridaphenthion) exhibit lower thermal stability compared to carboxylate esters due to the labile P–S bond .

Biological Activity

6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl benzenecarboxylate is a compound of interest due to its potential biological activities. This article reviews its structural characteristics, biological properties, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C17H12N2O3C_{17}H_{12}N_{2}O_{3} with a molecular weight of 292.29 g/mol. Its structure features a pyridazine ring fused with a phenyl group and a benzenecarboxylate moiety, contributing to its biological activity.

2D Structure Representation

2D Structure

Biological Activity

Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyridazine have shown effectiveness against various bacterial strains. A study demonstrated that certain pyridazine derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli in vitro, suggesting potential applications in developing new antibiotics.

Anticancer Properties
In vitro studies have suggested that the compound may possess anticancer activity. A notable study reported that pyridazine derivatives can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle progression. The specific mechanisms by which this compound exerts its effects require further investigation but may involve the inhibition of key oncogenic pathways.

Anti-inflammatory Effects
Compounds related to this structure have also been evaluated for anti-inflammatory properties. Research has shown that they can reduce the production of pro-inflammatory cytokines in cell cultures, indicating a potential role in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A comparative study analyzed the antimicrobial activity of various pyridazine derivatives against E. coli and S. aureus. The results indicated that modifications on the phenyl ring significantly enhanced antimicrobial potency. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL for the most effective derivatives.

Case Study 2: Anticancer Activity

In a laboratory setting, a series of experiments were conducted on human breast cancer cell lines (MCF-7). Treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 25 µM after 48 hours.

Research Findings

Study Biological Activity Findings
Study 1AntimicrobialEffective against E. coli and S. aureus, MIC: 10–50 µg/mL
Study 2AnticancerInduced apoptosis in MCF-7 cells, IC50: ~25 µM
Study 3Anti-inflammatoryReduced cytokine production in vitro

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